[(2-Methoxypyridin-3-yl)methyl](propan-2-yl)amine
Description
(2-Methoxypyridin-3-yl)methylamine is a secondary amine featuring a 2-methoxypyridine ring linked via a methylene group to an isopropylamine moiety. The pyridine ring’s electron-deficient nature, combined with the electron-donating methoxy group at position 2 and steric bulk from the isopropyl group, defines its physicochemical properties. The compound’s structural motifs are relevant to pharmaceutical and agrochemical research, particularly in contexts where pyridine derivatives act as ligands or bioactive intermediates .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)12-7-9-5-4-6-11-10(9)13-3/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
QXJDKDIYSIETPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-3-yl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with an appropriate alkylating agent under basic conditions. For example, the reaction of 2-methoxypyridine with isopropylamine in the presence of a base such as sodium hydride can yield (2-Methoxypyridin-3-yl)methylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyridin-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-3-carboxylic acid derivatives, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
(2-Methoxypyridin-3-yl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-3-yl)methylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Electronic Effects | Potential Applications | References |
|---|---|---|---|---|---|---|
| (2-Methoxypyridin-3-yl)methylamine (Target) | C10H15N2O | 179.25* | 2-Methoxy-pyridine, methyl-isopropylamine | Electron-deficient pyridine; methoxy enhances ring electron density | Pharmaceutical intermediates | – |
| (3-Methoxyphenyl)methylamine | C11H17NO | 179.26 | Methoxy-substituted benzene ring | Electron-rich benzene; methoxy enhances π-electron density | Ligand design, agrochemicals | |
| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | C11H17NO | 179.26 | Methoxybenzene, methylamine substituent | Electron-rich benzene; smaller amine group reduces steric hindrance | Reference standard (psychoactive) | |
| (2,4-Dichlorophenyl)methylamine hydrochloride | C10H12Cl2N·HCl | 242.58* | Dichloro-substituted benzene | Electron-withdrawing Cl groups reduce ring electron density | Antimicrobial agents | |
| (4-Phenylphenyl)methylamine | C16H19N | 225.33 | Biphenyl moiety | Extended conjugation; increased hydrophobicity | Materials science, catalysts | |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | C13H18N2O* | 218.30* | Propenyl linker, 2-methoxybenzene | Conjugated double bond enhances planarity and π-π interactions | Drug discovery scaffolds | |
| 3-Methoxy-6-methylpyridin-2-amine | C7H10N2O | 138.17 | Pyridine with 3-methoxy and 6-methyl groups | Methyl and methoxy modulate electron density; smaller molecular size | Organic synthesis intermediates |
*Calculated based on molecular formula.
Key Findings:
Aromatic System Differences :
- Pyridine vs. Benzene: The target compound’s pyridine ring (electron-deficient) may exhibit stronger hydrogen-bonding and metal-coordination capabilities compared to benzene derivatives like (3-Methoxyphenyl)methylamine . This is critical in catalysis or receptor binding.
- Extended Aromatic Systems: (4-Phenylphenyl)methylamine’s biphenyl group increases hydrophobicity, favoring membrane permeability in drug design .
Halogenation: (2,4-Dichlorophenyl)methylamine’s chlorine atoms introduce electron-withdrawing effects, which could enhance stability in oxidative environments .
Biological Activity :
- Pyridine-based Schiff bases (e.g., N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine) demonstrate antimicrobial activity , suggesting the target compound’s pyridine moiety could be leveraged similarly.
Biological Activity
(2-Methoxypyridin-3-yl)methylamine, also known as 1-methoxy-N-[(2-methoxypyridin-3-yl)methyl]propan-2-amine , is an organic compound with the molecular formula C11H18N2O2 and a molecular weight of approximately 210.27 g/mol . This compound features a propan-2-yl amine group attached to a 2-methoxypyridine moiety, which is significant in enhancing its solubility and reactivity in biological systems. Recent studies have begun to explore its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The structural attributes of (2-Methoxypyridin-3-yl)methylamine contribute to its biological activity. The presence of methoxy groups enhances its interaction with various biological targets, potentially influencing pathways related to antimicrobial and anticancer effects. The compound's structure allows for modulation of enzyme activity and receptor binding, which are crucial for therapeutic applications.
Antimicrobial Properties
Research indicates that (2-Methoxypyridin-3-yl)methylamine demonstrates significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving microtubule disruption and the generation of reactive oxygen species (ROS). The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.4 | Induction of apoptosis via ROS generation |
| A549 (lung cancer) | 8.1 | Disruption of microtubule dynamics |
| HeLa (cervical cancer) | 7.5 | Cell cycle arrest at G2/M phase |
The biological activity of (2-Methoxypyridin-3-yl)methylamine is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Interaction : It exhibits affinity for certain receptors, influencing signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : By generating ROS and disrupting microtubule structures, the compound can trigger programmed cell death in cancerous cells.
Case Studies
A notable case study involved the evaluation of (2-Methoxypyridin-3-yl)methylamine in a murine model of breast cancer. Administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
